molecular formula C14H17NO2S3 B6541156 N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide CAS No. 1060194-27-5

N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide

Cat. No.: B6541156
CAS No.: 1060194-27-5
M. Wt: 327.5 g/mol
InChI Key: AWMCIHSJGIWIPT-UHFFFAOYSA-N
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Description

N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide is a complex organic compound featuring a thiophene ring system. Thiophene is a five-membered heterocyclic compound containing a sulfur atom, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide typically involves multiple steps, starting with the formation of the thiophene ring system. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of thiophene with a halogenated cyclopentyl compound. This reaction requires a palladium catalyst and is performed under mild conditions to ensure the functional groups remain intact.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and reduce costs. Large-scale reactors and continuous flow processes can be employed to achieve efficient production. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOCH₃).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Formation of reduced thiophene derivatives.

  • Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Chemistry and Material Science: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it suitable for creating polymers and other materials with specific properties.

Medicine: N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide has shown potential in medicinal chemistry due to its biological activity. It can be used as a lead compound for developing new drugs with anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it a valuable component in various chemical processes.

Comparison with Similar Compounds

  • Thiophene-2-sulfonic acid

  • 1-(Thiophen-2-yl)cyclopentanol

  • Thiophene-2-carboxylic acid

Uniqueness: N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide is unique due to its specific structural features, such as the presence of both thiophene and sulfonamide groups. These features contribute to its distinct chemical and biological properties compared to other thiophene derivatives.

Properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopentyl)methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S3/c16-20(17,13-6-4-10-19-13)15-11-14(7-1-2-8-14)12-5-3-9-18-12/h3-6,9-10,15H,1-2,7-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMCIHSJGIWIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2=CC=CS2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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